molecular formula C20H21N3O5 B11333348 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11333348
M. Wt: 383.4 g/mol
InChI Key: SEFOYQDWYFZGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxadiazole ring, which is a five-membered heterocycle with nitrogen and oxygen atoms, and is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Substitution Reactions:

  • Coupling Reactions: : The final step involves coupling the oxadiazole derivative with 2-(2-methoxyphenoxy)propanoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential bioactive properties, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide stands out due to the specific substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O5/c1-12-11-14(9-10-15(12)25-3)18-19(23-28-22-18)21-20(24)13(2)27-17-8-6-5-7-16(17)26-4/h5-11,13H,1-4H3,(H,21,23,24)

InChI Key

SEFOYQDWYFZGMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.